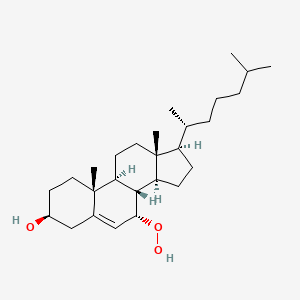

Cholesterol 7-hydroperoxide

Description

Structure

3D Structure

Properties

CAS No. |

2846-29-9 |

|---|---|

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-7-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)30-29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

KJIGLXGIVLBXCF-RVOWOUOISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OO)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OO)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OO)C |

Synonyms |

7-hydroperoxycholest-5-en-3beta-ol 7-hydroperoxycholesterol cholesterol 7-hydroperoxide |

Origin of Product |

United States |

Chemical and Biochemical Mechanisms of Cholesterol 7 Hydroperoxide Formation

The formation of Cholesterol 7-hydroperoxide is predominantly a non-enzymatic process driven by free radical-mediated reactions. sfrbm.org This autoxidation of cholesterol can occur in various biological environments, including cell membranes and lipoproteins. sfrbm.orgnih.gov The mechanism follows a classic free-radical chain reaction pattern involving initiation, propagation, and termination steps.

The process is initiated by the abstraction of an allylic hydrogen atom from the C-7 position of the cholesterol molecule by a reactive oxygen species (ROS). researchgate.netkoreascience.kr This creates a cholesterol free radical. During the propagation phase, this radical rapidly reacts with molecular oxygen (O₂) to yield a cholesterol peroxyl radical. sfrbm.org This peroxyl radical can then abstract a hydrogen atom from another molecule, such as an unsaturated fatty acid, to form this compound and a new free radical, thus continuing the chain reaction. sfrbm.org

This oxidation process generates two primary epimers: 3β-hydroxycholest-5-ene-7α-hydroperoxide (7α-OOH) and 3β-hydroxycholest-5-ene-7β-hydroperoxide (7β-OOH). sfrbm.orgnih.gov Both are considered reactive intermediates, though the 7β-OOH isomer is thermodynamically more stable. sfrbm.orgnih.gov These hydroperoxides are the earliest non-radical species to be generated during the free radical-mediated oxidation of cholesterol. nih.gov They are often found alongside their downstream decomposition and reduction products, such as 7-ketocholesterol (B24107) and the epimeric 7-hydroxycholesterols. sfrbm.orgnih.gov The concentration and persistence of this compound are influenced by factors like temperature and duration of exposure to oxidative conditions. acs.orgresearchgate.net

Comparison and Interplay with Non Enzymatic Pathways

The generation of Cholesterol 7-hydroperoxide is overwhelmingly attributed to non-enzymatic pathways, specifically the autoxidation process initiated by free radicals. nih.gov This non-enzymatic oxidation can be triggered by various ROS, including those derived from the superoxide/hydrogen peroxide/hydroxyl radical system. nih.gov This pathway is distinct from other non-enzymatic routes, such as reactions with singlet oxygen, which result in different hydroperoxide products (5α-OOH, 6α-OOH, and 6β-OOH) through an "ene-type" addition mechanism. sfrbm.orgnih.govresearchgate.net

While the direct enzymatic synthesis of this compound is not a primary route, the interplay with enzymatic systems is significant, particularly in its subsequent metabolism. Oxysterols, the broad class of molecules to which this compound belongs, can be formed through both enzymatic and non-enzymatic reactions. researchgate.net However, for the 7-hydroperoxides specifically, the evidence points strongly toward a non-enzymatic, free-radical origin. koreascience.krresearchgate.net Once formed, these hydroperoxides can be acted upon by cellular enzymes. For instance, they can undergo a two-electron reduction, a detoxification process catalyzed by enzymes like glutathione (B108866) peroxidase type-4 (GPx4), to form the more stable and redox-inactive 7α-hydroxycholesterol and 7β-hydroxycholesterol. nih.gov Conversely, they can undergo a one-electron reduction, often mediated by iron, to produce reactive oxyl radicals that can propagate further oxidative damage. sfrbm.org Therefore, while its formation is non-enzymatic, its fate and biological impact are heavily influenced by the cellular enzymatic machinery.

Precursors and Early Intermediates in Cholesterol 7 Hydroperoxide Biosynthesis/formation

The principal precursor for the formation of Cholesterol 7-hydroperoxide is cholesterol itself. nih.govontosight.ai As a monounsaturated lipid with a double bond at the C-5 position, cholesterol is susceptible to oxidation, particularly at the allylic C-7 position. sfrbm.orgkoreascience.kr

Another crucial precursor to consider is 7-dehydrocholesterol (B119134) (7-DHC), the immediate biosynthetic precursor to cholesterol in the Kandutsch-Russell pathway. nih.govlibretexts.org In certain metabolic disorders, such as Smith-Lemli-Opitz syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase leads to an accumulation of 7-DHC. nih.govresearchgate.net 7-DHC is one of the most reactive lipids toward free radical oxidation, even more so than cholesterol, making it a significant source of oxysterols in conditions where its levels are elevated. nih.govresearchgate.net The oxidation of 7-DHC can lead to a diverse array of products, including 7-ketocholesterol (B24107), which is also a downstream product of this compound. nih.govnih.gov

The sequence of early intermediates in the formation of this compound from cholesterol is as follows:

Cholesterol Radical : The initial intermediate is a carbon-centered radical formed by the abstraction of a hydrogen atom from the C-7 position. sfrbm.orgresearchgate.net

Peroxyl Radical : This cholesterol radical reacts with molecular oxygen to form the 7α- or 7β-peroxyl radical. sfrbm.org This is a key intermediate that determines the final stereochemistry of the hydroperoxide.

This compound : The peroxyl radical abstracts a hydrogen atom from a donor molecule, yielding the final 7α-OOH or 7β-OOH product. sfrbm.org

Generation from Oxidized Low Density Lipoprotein Oxldl Models

Synthesis of Analytical Standards and Reference Materials

The generation of reliable analytical standards is the cornerstone of quantitative analysis. For this compound, specific chemical synthesis routes are employed, though they are not without their difficulties.

The primary method for synthesizing 7α-hydroperoxycholesterol is through the photosensitized oxidation of cholesterol. nih.gov This process mimics one of the key non-enzymatic pathways by which cholesterol is oxidized in biological systems. The synthesis involves dissolving cholesterol in a suitable organic solvent, such as chloroform (B151607), in the presence of a photosensitizer. nih.govacs.org When exposed to light and oxygen, the photosensitizer facilitates the reaction of cholesterol with triplet oxygen (³O₂), leading to the formation of hydroperoxides. nih.govacs.org

Specifically, the reaction proceeds via the abstraction of an allylic hydrogen atom from the C7 position of the cholesterol molecule. nih.gov The resulting carbon-centered radical rapidly reacts with oxygen to produce the 7α-hydroperoxide as the initial major product. nih.gov This is often followed by a rearrangement or isomerization that can also yield the 7β-epimer, which is thermodynamically more stable. nih.govnih.govresearchgate.net The structure of the synthesized 7α-hydroperoxycholesterol is typically confirmed using advanced analytical techniques such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). nih.govacs.orgresearchgate.net

| Parameter | Description | Common Examples/Conditions | Significance |

|---|---|---|---|

| Starting Material | The primary reactant that is oxidized. | Cholesterol | The precursor molecule for the synthesis of cholesterol hydroperoxides. |

| Photosensitizer | A molecule that absorbs light and transfers the energy to oxygen, generating reactive oxygen species. | Methylene Blue, Rose Bengal | Initiates the oxidation reaction upon light exposure. |

| Solvent | The medium in which the reaction is carried out. | Chloroform, Benzene | Dissolves cholesterol and the photosensitizer, facilitating the reaction. nih.govacs.orggoogle.com |

| Atmosphere | The gaseous environment for the reaction. | Oxygen (O₂) or Air | Provides the oxygen molecule that is incorporated into the cholesterol structure to form the hydroperoxide. |

| Light Source | Provides the energy to activate the photosensitizer. | Visible light lamp | Essential for initiating the photosensitized reaction. |

A significant hurdle in the study of this compound is its inherent instability. nih.govacs.org This low stability complicates its use as an analytical standard, which is crucial for accurate quantification in biological and food samples. nih.govacs.orgnih.gov Cholesterol 7-hydroperoxides are sensitive to heat, light, and certain chemical conditions, readily decomposing into more stable secondary oxidation products like 7-ketocholesterol and 7-hydroxycholesterols (both 7α and 7β isomers). nih.govnih.gov

This degradation can occur during storage, derivatization procedures required for certain types of analysis (like gas chromatography), and even under the analytical conditions themselves. nih.gov For instance, analysis by gas chromatography (GC) often requires high temperatures that can cause the thermal degradation of hydroperoxides. nih.gov The instability means that even when pure standards are synthesized, they have a limited shelf-life and must be handled with extreme care, stored at very low temperatures (e.g., -30°C), and protected from light to minimize degradation. mdpi.com The lack of a stable, readily available analytical standard has been a limiting factor in research on the mechanisms of cholesterol oxidation. nih.govacs.org

Extraction and Purification Techniques from Complex Matrices

Isolating this compound from complex biological or food matrices requires efficient extraction and purification steps to remove interfering substances like triglycerides, phospholipids, and a vast excess of unoxidized cholesterol.

The initial step in isolating this compound is typically a liquid-liquid extraction. The Folch method, or modifications thereof, is one of the most widely used procedures for total lipid extraction from tissues. slideshare.netgerli.comrockefeller.edu This technique involves homogenizing the sample in a mixture of chloroform and methanol, usually in a 2:1 (v/v) ratio. slideshare.netgerli.comseafdec.orgresearchgate.net This solvent system is effective at disrupting cell membranes and exhaustively extracting a broad range of lipids, including oxysterols.

After homogenization, the mixture is typically washed with a salt solution (e.g., 0.9% NaCl) to induce phase separation. gerli.com This results in a biphasic system: an upper aqueous phase containing polar non-lipid components and a lower chloroform phase containing the purified lipids. slideshare.netgerli.com The lipid-containing lower phase is then collected and the solvent is evaporated, leaving the total lipid extract which can be used for further purification. gerli.com To prevent artificial oxidation during the extraction process, antioxidants like butylated hydroxytoluene (BHT) are often added to the solvents. nih.gov

Following solvent extraction, the crude lipid extract contains a very high concentration of unoxidized cholesterol, which can interfere with the analysis of the much less abundant this compound. researchgate.net Solid-phase extraction (SPE) is a critical purification step used to separate oxysterols from the bulk of cholesterol and other lipids. nih.govnih.gov

This technique utilizes a solid sorbent packed into a cartridge. The crude lipid extract is loaded onto the cartridge, and different fractions are eluted using solvents of varying polarity. For oxysterol enrichment, reversed-phase sorbents like C18 are commonly used. nih.gov These sorbents effectively retain the highly nonpolar cholesterol while allowing the slightly more polar oxysterols, including this compound, to be eluted in a separate fraction. nih.gov This "pass-through" cleanup approach significantly enriches the oxysterol fraction, improving the sensitivity and accuracy of subsequent chromatographic analysis. lcms.cz Other SPE cartridges, such as those with polymeric reversed-phase sorbents (e.g., Oasis HLB), have also been optimized for the selective isolation of oxysterols from various biological matrices. nih.govnih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction (e.g., Folch Method) | Partitioning of lipids from a sample homogenate into an immiscible organic solvent phase (chloroform/methanol). gerli.com | - Exhaustive extraction of a wide range of lipids. seafdec.org | - Co-extracts large amounts of interfering substances (e.g., unoxidized cholesterol).

|

| Solid-Phase Extraction (SPE) | Separation based on the differential affinity of analytes for a solid sorbent and a liquid mobile phase. nih.gov | - Effectively removes bulk cholesterol. nih.gov | - Batch-to-batch variability in SPE cartridges can affect recovery. nih.gov |

Chromatographic Separation Techniques

Once extracted and purified, the definitive analysis of this compound requires powerful chromatographic separation techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of this compound because it avoids the high temperatures used in gas chromatography, which can cause thermal degradation of the analyte. nih.gov HPLC systems can separate different cholesterol hydroperoxide isomers from each other and from other oxysterols. nih.gov For detection, several methods can be employed. Electrochemical detection (ECD) on a mercury drop electrode is highly sensitive, with detection limits in the picomole range for cholesterol hydroperoxides. nih.govnih.gov More commonly, HPLC is coupled to mass spectrometry (HPLC-MS). nih.gov HPLC-MS provides both high sensitivity and structural information, making it a powerful tool for the unambiguous identification and quantification of this compound in complex biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of oxysterols. nih.govmdpi.commdpi.comresearchgate.net It offers excellent separation efficiency and sensitivity. nih.gov However, its application to hydroperoxides is challenging. GC analysis requires that the analytes be volatile and thermally stable, so oxysterols must first be converted to more stable silyl (B83357) ether derivatives. nih.gov This derivatization process, along with the high temperatures of the GC inlet and column, can cause the decomposition of this compound, leading to inaccurate measurements. nih.gov Therefore, while GC-MS is excellent for analyzing more stable oxysterols like 7-ketocholesterol, HPLC-MS is generally considered more reliable for the direct measurement of labile hydroperoxides. nih.gov

Spectrometric and Coupled Detection Approaches

Detection is a critical component of the analytical workflow. Coupling chromatographic separation with highly sensitive and specific detectors is essential for identifying and quantifying 7-OOH-Chol, often present at low concentrations in complex biological samples.

Mass spectrometry (MS) coupled with HPLC (LC-MS) is the preferred method for the definitive identification and quantification of thermolabile hydroperoxides. mdpi.com Interfaces like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) allow for the gentle ionization of labile compounds eluting from the HPLC column before they enter the mass spectrometer. mdpi.comnih.gov LC-MS provides molecular weight and structural information, confirming the identity of 7-OOH-Chol and its isomers. nih.govnih.gov

Other detection methods are also employed with HPLC:

UV Detection : Cholesterol hydroperoxides containing a conjugated diene system, such as 7-OOH-Chol, absorb UV light. Detection is often performed at wavelengths around 234 nm. mdpi.comnih.gov

Electrochemical Detection : HPLC with reductive mode electrochemical detection on a mercury drop has been shown to be a highly sensitive method for determining lipid hydroperoxides, with detection limits in the picomole range for cholesterol hydroperoxides. nih.gov

Charged Aerosol Detection (CAD) : This is a universal detector that can be coupled with HPLC to quantify lipids with high sensitivity, irrespective of their chromophores. thermofisher.com

Coupled Spectrophotometric Assays : Enzymatic assays can be coupled to detection. For example, the hydrogen peroxide produced by the action of cholesterol oxidase on cholesterol can be measured spectrophotometrically, providing an indirect measure of the original compound. nih.gov

Table 2: Summary of Detection Methods for this compound

| Detection Method | Coupled Chromatography | Principle | Advantages | Reference |

| Mass Spectrometry (MS) | HPLC, GC | Measures mass-to-charge ratio, providing molecular weight and structural data. | High specificity and sensitivity; definitive identification. | nih.govmdpi.comnih.gov |

| UV-Vis Spectrophotometry | HPLC | Measures absorbance of UV light by conjugated dienes. | Simple, robust. | mdpi.comnih.gov |

| Electrochemical Detection | HPLC | Measures the current from the reduction of the hydroperoxide group. | Very high sensitivity. | nih.gov |

| Charged Aerosol Detection (CAD) | HPLC | Nebulizes eluent and measures the charge of the resulting aerosol particles. | Near-universal response for non-volatile analytes; good sensitivity. | thermofisher.com |

An in-depth exploration of the advanced analytical and detection methodologies for the chemical compound this compound is presented in this article. The focus is exclusively on the scientific techniques used for its identification and quantification.

Metabolic Pathways and Enzymatic Turnover of Cholesterol 7 Hydroperoxide

Reduction Pathways

The reduction of the hydroperoxide group is a key step in the metabolism of 7-OOH. This can occur through mechanisms involving one or two electrons, leading to different products with distinct chemical properties and biological activities.

Cholesterol 7-hydroperoxide can undergo a one-electron reduction, a process often catalyzed by redox-active transition metals like iron. nih.govnih.gov This reaction converts the hydroperoxide into a highly unstable and reactive cholesterol 7-oxyl radical (7-O•). nih.gov The formation of this radical intermediate can initiate and propagate damaging chain reactions of lipid peroxidation, particularly within cellular membranes and lipoproteins, thereby amplifying oxidative damage. nih.govnih.gov

The resulting oxyl radical is short-lived and can undergo further reactions, such as abstracting a hydrogen atom from a nearby lipid molecule to propagate the peroxidation chain. nih.gov Another potential fate is a rapid rearrangement followed by the addition of oxygen to form an epoxyallylic peroxyl radical, which also contributes to lipid peroxidation. nih.gov The one-electron reduction of lipid hydroperoxides, in general, is known to generate radical precursors of genotoxic electrophiles. nih.govnyu.edu This damage-enhancing pathway contrasts sharply with the detoxification pathway of two-electron reduction. nih.gov

Table 1: Key Aspects of One-Electron Reduction of this compound

| Feature | Description | References |

| Catalyst | Redox-active metal ions (e.g., Iron) | nih.govnih.gov |

| Primary Product | Cholesterol 7-oxyl radical (7-O•) | nih.gov |

| Consequence | Initiation and propagation of chain lipid peroxidation | nih.govnih.gov |

| Secondary Reactions | Hydrogen abstraction, rearrangement to epoxyallylic peroxyl radical | nih.gov |

In contrast to the damaging one-electron pathway, the two-electron reduction of this compound is a critical detoxification process. nih.gov This reaction is typically enzyme-catalyzed and converts the reactive hydroperoxide into its corresponding stable and redox-inactive alcohol, 7-hydroxycholesterol (B8083268) (7-OH). nih.govnih.govnih.gov The formation of 7α-hydroxycholesterol and 7β-hydroxycholesterol from their respective hydroperoxides effectively terminates the potential for radical-induced damage. researchgate.net This process of damage containment is classified as a secondary or reparative antioxidant mechanism, preventing the hydroperoxide from participating in further oxidative reactions. nih.gov

The selenoenzyme Glutathione (B108866) Peroxidase 4 (GPx4) is a central figure in the detoxification of lipid hydroperoxides, including this compound. nih.govnih.gov It is a unique antioxidant enzyme capable of directly reducing hydroperoxides that are integrated into complex lipid structures like cell membranes and lipoproteins. nih.govnih.gov GPx4 catalyzes the two-electron reduction of the hydroperoxide group to an alcohol, utilizing reduced glutathione (GSH) as a cosubstrate. nih.govnih.gov

This enzymatic activity is considered the primary defense against the accumulation of cholesterol hydroperoxides and the subsequent lipid peroxidation they can induce. nih.govnih.gov Studies using cells that overexpress GPx4 have demonstrated a significantly increased resistance to cell death and lipid peroxidation induced by cholesterol hydroperoxides. researchgate.net The function of GPx4 is crucial in protecting cells from a form of iron-dependent cell death known as ferroptosis, which is driven by the accumulation of lipid peroxides. nih.gov In steroidogenic cells, GPx4 plays a key protective role against the peroxidative damage and functional impairment caused by 7-OOH. researchgate.net

While GPx4 is the specialist in reducing membrane-bound hydroperoxides, other enzymes also contribute to the antioxidant defense against peroxides. The selenoperoxidase family includes other members, such as the more abundant Glutathione Peroxidase 1 (GPx1). nih.gov However, GPx1 is a tetrameric enzyme that, unlike the monomeric GPx4, cannot act directly on complex lipid hydroperoxides within membranes. nih.gov Its activity is generally restricted to simpler, more polar peroxides like hydrogen peroxide and free fatty acid hydroperoxides. nih.gov

Other antioxidant enzymes implicated in the reduction of lipid hydroperoxides include glutathione-S-transferase type-α (GSTα) and peroxiredoxins (Prdxs). nih.gov Peroxiredoxins are a family of antioxidant proteins that reduce peroxides, including lipid hydroperoxides. mdpi.com Specifically, Peroxiredoxin 1 (PRDX1) is highly expressed in macrophages and is vital for maintaining cholesterol balance under conditions of oxidative stress. nih.gov Peroxiredoxin-6 (Prdx6) has also been linked to plasma levels of lipid hydroperoxides. mdpi.com

Conversion to Secondary Oxysterols

This compound is not only a substrate for reduction pathways but also a precursor for the formation of other oxidized sterols, most notably 7-ketocholesterol (B24107).

7-Ketocholesterol (7-KCh) is a major and commonly found secondary oxysterol that can be formed from this compound through several mechanisms. researchgate.netnih.gov One significant pathway is the dehydration of the 7-hydroperoxide, which yields the keto- group at position C7. researchgate.netnih.gov This conversion can also proceed via a radical-mediated mechanism that involves the abstraction of the remaining hydrogen atom at the C-7 position. nih.gov

Another proposed route suggests that 7-ketocholesterol may be formed directly from the cholesterol 7-alkoxyl radical (the product of one-electron reduction) through a β-scission reaction, bypassing the decomposition of the hydroperoxide itself. jst.go.jp Additionally, the "Russell mechanism" describes the formation of 7-ketocholesterol from the reaction of two peroxyl radicals, which form a transient tetraoxide that then decomposes. nih.gov While enzymatic pathways can also produce 7-ketocholesterol from cholesterol precursors like 7-dehydrocholesterol (B119134), its formation from 7-hydroperoxide is a key consequence of free-radical-mediated cholesterol oxidation. semanticscholar.orgnih.govresearchgate.net

Table 2: Pathways for the Formation of 7-Ketocholesterol from this compound

| Formation Pathway | Description | References |

| Dehydration | Spontaneous or heat-induced loss of a water molecule from the hydroperoxide group. | researchgate.netnih.gov |

| Radical-Mediated Abstraction | Abstraction of the C-7 hydrogen from the hydroperoxide, leading to the ketone. | nih.gov |

| Alkoxyl Radical β-Scission | Formation from the cholesterol 7-alkoxyl radical, a product of one-electron reduction. | jst.go.jp |

| Russell Mechanism | Involves the interaction and decomposition of two peroxyl radicals. | nih.gov |

Formation of 7-Ketocholesterol

Via One-Electron Reduction and Subsequent Rearrangement

Cholesterol hydroperoxides are susceptible to one-electron reduction, a process often catalyzed by the presence of redox-active iron. nih.gov This reaction converts the hydroperoxide into a highly reactive oxyl radical intermediate (ChO•). nih.gov This radical can then propagate further damage by abstracting an allylic hydrogen from a nearby lipid molecule, initiating a chain peroxidation reaction. nih.gov This pathway represents a damage-enhancement cascade, where the initial oxidation product leads to amplified oxidative degradation of other molecules. nih.gov The subsequent rearrangement and stabilization of these radical species lead to a variety of downstream products, including 7-hydroxycholesterols and 7-ketocholesterol. nih.gov

Via Dehydration of 7-Hydroperoxides

The isomeric forms of this compound can undergo dehydration to form 7-ketocholesterol (7-KCh). researchgate.net This conversion is particularly noted to occur during heating. researchgate.net 7-ketocholesterol is considered a major cholesterol oxidation product found in food matrices and can also be formed through the dehydration of 7-hydroxycholesterol in the presence of radicals. researchgate.net

Independent Formation Pathways

The primary formation pathway for this compound is the autoxidation of cholesterol. researchgate.netnih.gov This process is a non-enzymatic, free-radical-mediated reaction. nih.govresearchgate.net The autoxidation is often initiated at the C-7 position of the cholesterol molecule because the carbon-hydrogen bond at this location is relatively weak. researchgate.netnih.gov Radical species, such as reactive oxygen species (ROS), abstract a hydrogen atom from C-7, leading to the formation of a cholesterol radical. nih.govpreprints.org This radical then reacts with molecular oxygen (O2) to form a peroxyl radical (ROO•), which subsequently abstracts a hydrogen atom to yield the two primary isomers of this compound: 7α-hydroperoxycholesterol (7α-OOH) and 7β-hydroperoxycholesterol (7β-OOH). nih.govnih.govpreprints.org The 7β-OOH isomer is recognized as being more thermodynamically stable. nih.gov

Formation of 7-Hydroxycholesterols (7α-OH, 7β-OH)

A major metabolic fate of cholesterol 7-hydroperoxides is their conversion into the corresponding 7-hydroxycholesterols (7-OH). researchgate.net The unstable hydroperoxide group is reduced to a more stable hydroxyl group, yielding 7α-hydroxycholesterol (7α-OH) and 7β-hydroxycholesterol (7β-OH). nih.govpreprints.org This conversion can occur through both non-enzymatic decomposition and enzymatic reduction. researchgate.net The presence of significant amounts of 7-hydroxycholesterols alongside negligible levels of 7-hydroperoxides in cells exposed to oxidation suggests an efficient cellular reduction mechanism for the hydroperoxides. nih.gov 7α-hydroxycholesterol is a key precursor in the "classic" pathway of bile acid synthesis, a process initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgcaymanchem.commdpi.com

Formation of Other Oxysterols (e.g., 5,6-epoxides, 5α-OH)

The free radical-mediated reactions that generate 7-hydroperoxides are often accompanied by the formation of other oxysterols. nih.gov These include cholesterol 5,6-epoxides (both α and β isomers). nih.gov The interaction between cholesterol and hydroxyl radicals can lead to the formation of these epoxy compounds. researchgate.net Furthermore, under certain oxidative conditions, 5α-hydroxycholesterol (5α-OH) can be formed concurrently with the products derived from 7-hydroperoxides. researchgate.net During the photooxidation of cholesterol, singlet oxygen reacts with cholesterol to primarily form 5α-hydroperoxide (5α-OOH), which can then be converted into 7-hydroperoxide. researchgate.net

Resistance to Certain Detoxification Pathways

Cholesterol hydroperoxides may accumulate in biological systems partly due to their resistance to certain enzymatic detoxification pathways. nih.gov Specifically, they show resistance to glutathione-dependent detoxification reactions. nih.gov While cells possess defense mechanisms against lipid hydroperoxides, such as the glutathione peroxidase (GPx) system, the efficacy of these systems against cholesterol hydroperoxides can be limited. nih.gov For instance, there is evidence that certain lipid trafficking proteins, such as StarD4/D1, can sequester 7α-OOH, protecting it from deactivation by cytosolic GPx4 during its transport to the mitochondria. nih.gov This sequestration represents a form of resistance, allowing the hydroperoxide to reach sensitive subcellular locations where it can exert damaging effects. nih.gov

Roles in Experimental Disease Models and Pathological Mechanisms

Atherosclerosis Progression in Pre-Clinical Models

In the context of cardiovascular disease, oxidative stress is a foundational element that promotes atherosclerosis. nih.gov This condition is associated with the persistent and unregulated uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. nih.gov OxLDL is known to contain redox-active cholesterol oxides like 7α/β-OOH. nih.gov

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerotic lesions. wikipedia.orgnih.gov This process is initiated when circulating monocytes are recruited to fat deposits in the walls of blood vessels and differentiate into macrophages. wikipedia.org These macrophages then take up modified low-density lipoproteins (LDL) in an uncontrolled manner. wikipedia.org

The mechanism involves several steps:

Uptake of oxLDL: Macrophages express scavenger receptors, such as CD36, SR-A1, and LOX-1, which facilitate the internalization of oxLDL. researchgate.netnih.gov

Intracellular Processing: Once inside the macrophage, the scavenged lipoproteins are transported to lysosomes. wikipedia.org Here, lysosomal acid lipase hydrolyzes the cholesteryl esters into free cholesterol and fatty acids. wikipedia.orgresearchgate.net

Esterification and Storage: The free cholesterol is then transported to the endoplasmic reticulum, where it is re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1). wikipedia.orgresearchgate.net These newly formed cholesterol esters are stored in the cytoplasm as lipid droplets, giving the macrophage its characteristic "foamy" appearance. wikipedia.orgnih.gov

Impaired Efflux: In a healthy state, excess free cholesterol is removed from the cell via transporters like ABCA1. researchgate.net However, in atherosclerosis, this cholesterol efflux mechanism is impaired, leading to the accumulation of lipids and the formation of foam cells. researchgate.netresearchgate.net The accumulation of free cholesterol is cytotoxic and can trigger the production of inflammatory mediators, accelerating foam cell death. researchgate.net

The oxidation of LDL is a critical modification that enhances its atherogenicity. nih.govnih.gov Cholesterol 7-hydroperoxide is a biologically active component of minimally oxidized LDL (mmLDL). nih.gov The presence of cholesterol hydroperoxides in atherosclerotic lesions suggests they contribute to vascular inflammation. nih.gov

Oxidized LDL contributes to atherosclerosis through several mechanisms:

Endothelial Dysfunction: Ox-LDL impairs the function of endothelial cells that line the blood vessels, leading to reduced vasodilation and increased inflammation. explorationpub.com

Inflammation: Ox-LDL activates macrophages and other immune cells, prompting the release of cytokines and chemokines that attract more inflammatory cells to the lesion. explorationpub.com It can also modulate inflammatory pathways, including the activation of the NLRP3 inflammasome. nih.govexplorationpub.com

Foam Cell Formation: As detailed previously, oxLDL is readily taken up by macrophages via scavenger receptors, leading to lipid accumulation and the formation of foam cells, a key feature of early atherosclerotic lesions. explorationpub.com

Plaque Instability: By inducing the production of metalloproteinases, oxLDL can contribute to the breakdown of the atherosclerotic plaque, leading to rupture and the formation of blood clots that can cause heart attacks or strokes. explorationpub.com

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major risk factor for atherosclerosis. mdpi.commdpi.com ROS, which include species like hydrogen peroxide and superoxide, are generated by various enzymatic sources in the vascular wall, such as NADPH oxidases, xanthine oxidase, and dysfunctional nitric oxide synthases. mdpi.comahajournals.org

This compound is a product of cholesterol oxidation by ROS. mdpi.com Its presence contributes to the vicious cycle of oxidative stress in the vascular system. mdpi.com This heightened oxidative state promotes the conversion of native LDL into the more atherogenic oxLDL, which in turn exacerbates endothelial damage and inflammation. mdpi.comnih.gov The accumulation of ROS damages endothelial cells and promotes the infiltration of macrophages. nih.gov Antioxidant enzyme systems, like glutathione (B108866) peroxidase, work to reduce lipid hydroperoxides to less harmful alcohols, but in disease states, these systems may become overwhelmed. mdpi.comahajournals.org

Steroidogenic Dysfunction in Cellular and Animal Models

The synthesis of steroid hormones is a complex process that relies on the delivery of cholesterol to mitochondria. nih.govnih.gov Under conditions of oxidative stress, the functionality of steroidogenic tissues can decline. nih.gov this compound can be co-trafficked with cholesterol into the mitochondria of steroidogenic cells, leading to site-specific damage and dysfunction. nih.govresearchgate.net

Cholesterol is the essential precursor for the synthesis of all steroid hormones, including progesterone and testosterone. nih.govlongdom.org The process begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein. nih.govnih.gov Inside the mitochondria, cholesterol is converted to pregnenolone, which then moves to the smooth endoplasmic reticulum to be converted into progesterone. researchgate.net

Exposure to this compound has been shown to disable steroidogenesis. nih.gov In cellular models, introducing 7-OOH leads to a significant decrease in the generation of both progesterone and testosterone. nih.govnih.gov For instance, in MA-10 Leydig cells, 7-OOH causes a progressive increase in mitochondrial lipid peroxidation and a corresponding decrease in progesterone production. nih.govresearchgate.net Similarly, in TM3 Leydig cells, which produce testosterone, exposure to 7-OOH resulted in a dramatic fall in testosterone output. nih.gov This anti-steroidogenic effect is directly linked to the hydroperoxide's ability to induce oxidative damage within the mitochondria, compromising the enzymes and membrane integrity necessary for hormone synthesis. nih.govnih.gov

| Cell Model | Hormone Measured | Observed Effect of 7-OOH Exposure | Associated Finding |

|---|---|---|---|

| MA-10 Leydig Cells | Progesterone | Reciprocal decrease in generation nih.govresearchgate.net | Progressive increase in mitochondrial lipid peroxidation nih.govresearchgate.net |

| TM3 Leydig Cells | Testosterone | Dramatic fall in output (from ~100 ng/ml to ~50 ng/ml) nih.gov | Significant cellular damage/dysfunction induced by 7-OOH nih.gov |

| Primary Rat Leydig Cells | Testosterone | Significant decline in output researchgate.netnih.gov | Extensive free radical-mediated lipid peroxidation in mitochondria researchgate.netnih.gov |

Leydig cells, located in the testes, are the primary producers of testosterone in males. frontiersin.org Their function is highly dependent on healthy mitochondria. frontiersin.org Research using various Leydig cell models (including MA-10, TM3, and primary cells) has demonstrated that this compound specifically targets these organelles, leading to significant damage. nih.govnih.gov

The mechanism involves the StAR protein, which, in addition to transporting cholesterol, can also traffic 7-OOH into the mitochondria. nih.gov Once inside, the redox-active 7-OOH induces free radical-mediated lipid peroxidation in the mitochondrial membranes. nih.govnih.gov This leads to a loss of mitochondrial membrane potential, disrupts the electron transport chain, and ultimately impairs the cell's ability to synthesize steroid hormones. nih.govresearchgate.net Studies have shown that stimulated Leydig cells, which express higher levels of StAR proteins, take up substantially more 7-OOH and are more susceptible to its toxic effects compared to non-stimulated cells. nih.gov The damage induced by 7-OOH can also lead to cell death, with stimulated cells primarily undergoing apoptosis. nih.gov The endogenous antioxidant enzyme glutathione peroxidase 4 (GPx4) plays a key protective role by detoxifying lipid hydroperoxides, and its inhibition exacerbates the damage caused by 7-OOH. nih.govnih.gov

| Leydig Cell Model | Key Observation | Underlying Mechanism | Protective Factor |

|---|---|---|---|

| MA-10 Leydig Cells | Loss of mitochondrial membrane potential (ΔΨm) and reduced progesterone synthesis nih.gov | StAR protein-mediated delivery of 7-OOH to mitochondria nih.gov | Glutathione peroxidase 4 (GPx4) nih.gov |

| Primary Rat Leydig Cells | Extensive mitochondrial lipid peroxidation and decline in testosterone output nih.govnih.gov | Co-trafficking of 7-OOH with cholesterol into mitochondria nih.govnih.gov | Endogenous GPx4 nih.govnih.gov |

| TM3 & Primary Leydig Cells | Cytotoxicity and reduced testosterone output nih.gov | Free radical-mediated lipid peroxidation in mitochondria nih.gov | GPx4 (inhibition with RSL3 exacerbated damage) nih.gov |

Ferroptosis Mechanisms

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. This compound (7-OOH), a primary product of cholesterol oxidation, is implicated in the complex mechanisms governing this process.

Role in Lipid Peroxidation-Mediated Cell Death

The defining characteristic of ferroptosis is the iron-dependent peroxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes nih.gov. This process leads to membrane damage and eventual cell death researchgate.net. Cholesterol, as an essential component of these membranes, is also susceptible to oxidative degradation, forming cholesterol hydroperoxides like 7α-hydroperoxycholesterol (7α-OOH) and 7β-hydroperoxycholesterol (7β-OOH) nih.gov. These species are among the initial non-radical products generated during the oxidation of cholesterol nih.gov.

The generation of lipid peroxides is a critical event in ferroptosis columbia.edu. Iron plays a crucial role by catalyzing the Fenton reaction, which produces highly reactive oxygen species (ROS) that drive lipid peroxidation nih.gov. This compound can participate in and amplify this cascade. In experimental models, the introduction of 7α-OOH to macrophages has been shown to induce mitochondrial lipid peroxidation, membrane depolarization, and ultimately, apoptosis, a form of programmed cell death with some mechanistic overlaps with ferroptosis in the context of oxidative stress-induced damage nih.govnih.gov. The presence of these hydroperoxides can disrupt membrane structure and function, contributing to the cellular demise characteristic of ferroptosis nih.gov. The reduction of lipid hydroperoxides is a key defense mechanism against ferroptosis, primarily carried out by the enzyme Glutathione Peroxidase 4 (GPX4) nih.gov. When the GPX4 system is inhibited or overwhelmed, lipid hydroperoxides, including cholesterol-derived ones, accumulate, leading to cell death nih.govnih.gov.

Interaction with 7-Dehydrocholesterol (B119134) (7-DHC) and DHCR7 in Ferroptosis Regulation

Recent research has uncovered a nuanced and critical role for the cholesterol biosynthesis pathway in regulating sensitivity to ferroptosis, specifically involving 7-dehydrocholesterol (7-DHC) and the enzyme 7-dehydrocholesterol reductase (DHCR7) nih.govresearchgate.net. DHCR7 is the final enzyme in the cholesterol synthesis pathway, converting 7-DHC to cholesterol researchgate.net.

Genome-wide CRISPR-Cas9 screening has identified DHCR7 as a pro-ferroptotic gene, while other enzymes upstream in the distal cholesterol biosynthesis pathway act as suppressors of ferroptosis nih.govresearchgate.netcityu.edu.hk. The mechanism hinges on the levels of 7-DHC nih.gov. Inhibition or loss of DHCR7 function leads to an accumulation of its substrate, 7-DHC. This accumulation has been shown to confer robust protection against ferroptosis uottawa.caresearchgate.netdntb.gov.ua.

The protective effect of 7-DHC is attributed to its chemical structure, which includes a conjugated diene in its B-ring researchgate.netnih.gov. This feature makes 7-DHC a potent antioxidant that can effectively shield other lipids, like phospholipids, from autoxidation by donating a hydrogen atom to fatty acid peroxyl radicals researchgate.netnih.govresearchgate.net. While 7-DHC itself is more readily oxidized than other lipids, the hydroperoxides formed from it are reportedly less toxic to the cell uottawa.ca. Therefore, by acting as a sacrificial, radical-trapping antioxidant, 7-DHC protects cellular and mitochondrial membranes from the widespread, damaging lipid peroxidation that drives ferroptosis researchgate.netnih.gov.

This discovery highlights a paradoxical-seeming relationship: while the accumulation of a cholesterol precursor (7-DHC) is anti-ferroptotic, the enzyme (DHCR7) that converts it to cholesterol is pro-ferroptotic. This suggests that manipulating the levels of 7-DHC through the targeted inhibition of DHCR7 could be a therapeutic strategy for diseases where ferroptosis plays a role, such as cancer and ischemia-reperfusion injury researchgate.netnih.govresearchgate.net.

| Molecule | Function in Cholesterol Synthesis | Role in Ferroptosis | Mechanism of Action |

|---|---|---|---|

| 7-Dehydrocholesterol (7-DHC) | Precursor to cholesterol | Suppressor (Anti-ferroptotic) | Acts as a radical-trapping antioxidant, shielding phospholipids from peroxidation researchgate.netnih.govresearchgate.net. |

| DHCR7 | Converts 7-DHC to cholesterol | Promoter (Pro-ferroptotic) | Reduces levels of the protective 7-DHC nih.govresearchgate.net. |

| This compound | Oxidation product of cholesterol | Contributor to Lipid Peroxidation | Participates in and propagates the lipid peroxidation cascade that drives ferroptotic cell death nih.govnih.gov. |

General Oxidative Stress Responses in Cellular Systems

Under conditions of oxidative stress, there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products mdpi.com. Cholesterol is a major target of ROS-mediated damage mdpi.com. The reaction between cholesterol and ROS, such as hydroxyl radicals, can initiate a free-radical chain reaction leading to the formation of cholesterol hydroperoxides (ChOOHs), primarily the 7α- and 7β-epimers nih.gov.

The formation of 7-OOH represents an early event in cellular oxidative damage nih.gov. These hydroperoxides are redox-active molecules, meaning they can undergo further reactions to either propagate or contain damage. They can be reduced by iron-catalyzed, one-electron reactions to form highly reactive alkoxyl and peroxyl radicals, which can then attack other molecules like polyunsaturated fatty acids, thus amplifying the oxidative damage in a process called lipid peroxidation nih.govnih.gov. This propagation of lipid peroxidation can severely compromise the structural and functional integrity of cellular membranes nih.gov.

Alternatively, ChOOHs can be detoxified through two-electron reduction to their more stable alcohol forms (cholesterol diols) by antioxidant enzymes, most notably GPX4 nih.gov. The fate of this compound—exacerbating damage or being neutralized—depends on the cellular redox environment and the capacity of its antioxidant defense systems nih.govnih.gov. Studies have shown that the introduction of 7-OOH into cellular systems can trigger a cascade of events, including mitochondrial lipid peroxidation and membrane depolarization, which are hallmarks of severe oxidative stress leading to cell dysfunction and death nih.govresearchgate.net.

Contribution to Other Pathological Processes in Research Models (e.g., Neurodegeneration, Carcinogenesis – limited to mechanistic studies)

The mechanistic role of this compound and its downstream products has been investigated in models of various pathological processes, including neurodegeneration and carcinogenesis.

Neurodegeneration: Lipid peroxidation is a well-established factor in the pathogenesis of neurodegenerative diseases nih.gov. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. The breakdown of lipid hydroperoxides generates highly reactive aldehydes, such as 4-hydroxy-2-trans-nonenal (HNE), which are neurotoxic nih.gov. These aldehydes can modify proteins, leading to loss of function and contributing to neuronal cell death nih.gov. While direct studies on this compound are specific, the broader process of cholesterol oxidation is implicated. For example, some symptoms of aging like atherosclerosis, a condition with vascular links to neurodegeneration, are attributed to the radical-induced oxidation of cholesterol to 7-ketocholesterol (B24107), a stable downstream product of 7-OOH wikipedia.org.

Carcinogenesis: The role of cholesterol oxides in carcinogenesis has been a subject of research for decades. Early studies investigated the carcinogenic potential of cholesterol hydroperoxides, including 7-OOH, in animal models nih.gov. Mechanistically, the link is often tied to oxidative stress and the ability of ROS and lipid peroxides to damage DNA, potentially leading to mutations that initiate or promote cancer wikipedia.org. Furthermore, recent findings that the cholesterol precursor 7-DHC acts as a ferroptosis suppressor suggest that cancer cells might exploit this pathway to evade this form of cell death, potentially promoting more aggressive tumor behavior uottawa.caresearchgate.netsciencedaily.com. This implies that the regulation of cholesterol metabolism and its oxidation products is intricately linked to cancer cell survival.

Biomarker Potential in Research Contexts (e.g., Oxidative Stress Marker, Aging Marker in Animal Models)

Given that this compound is a direct product of oxidative damage to a key biological molecule, it holds potential as a biomarker for assessing oxidative stress in research settings.

Oxidative Stress and Aging Marker: Research using rat models has demonstrated a strong correlation between the concentration of cholesterol 7α- and 7β-hydroperoxides (Ch 7-OOHs) in the skin and the age of the animal. One study found a high correlation coefficient (r = 0.929) in rats aged 1 to 55 weeks, suggesting that skin levels of Ch 7-OOHs could serve as a reliable marker for aging and endogenous lipid peroxidation nih.gov. The same study noted that these levels were independent of housing illumination but were significantly increased by UVB irradiation, an effect that could be inhibited by radical scavengers. This indicates that Ch 7-OOHs can also be a useful biomarker for photo-oxidative stress nih.gov.

Disease-Specific Biomarker: In the context of specific diseases, oxidation products of cholesterol precursors can also serve as biomarkers. For instance, in cellular and mouse models of Smith-Lemli-Opitz syndrome (SLOS), a disorder caused by defective DHCR7 function leading to high levels of 7-DHC, a novel oxysterol derived from 7-DHC oxidation (3β,5α-dihydroxycholest-7-en-6-one, or DHCEO) has been identified. The levels of this biomarker were found to correlate strongly with the high levels of 7-DHC in all tested samples, indicating its potential for monitoring the oxidative stress associated with this specific metabolic disorder researchgate.net.

| Context | Model System | Finding | Reference |

|---|---|---|---|

| Aging / Endogenous Oxidative Stress | Rat Skin | Concentrations of Ch 7-OOHs were highly correlated with rat age. | nih.gov |

| Photo-Oxidative Stress | Rat Skin (in vivo) | UVB irradiation markedly enhanced the concentrations of Ch 7-OOHs. | nih.gov |

| Smith-Lemli-Opitz Syndrome (SLOS) | SLOS Fibroblasts / Mouse Model | A novel oxysterol (DHCEO) derived from 7-DHC oxidation serves as a specific biomarker for the condition. | researchgate.net |

Future Research Directions and Challenges

Elucidation of Specific Signaling Pathways Mediated by Cholesterol 7-Hydroperoxide

A primary challenge in lipid research is to move beyond viewing lipid peroxidation as mere damage and to understand the signaling roles of its specific products. Cholesterol hydroperoxides (Chol-OOH) are known to be capable of affecting the lipid rafts of biomembranes, which could potentially lead to the modification of signal transduction pathways nih.gov. However, the specific pathways directly initiated or modulated by this compound remain largely uncharacterized.

Future research must aim to identify and characterize these pathways. Key questions to be addressed include:

Does this compound directly interact with membrane-bound receptors or ion channels?

How does its presence in specific membrane microdomains, such as lipid rafts, alter the recruitment and activity of signaling proteins? nih.gov

Does it serve as a precursor for other signaling molecules beyond its well-known degradation products like 7-ketocholesterol (B24107)?

What is the role of lipid trafficking proteins, such as sterol carrier protein-2 (SCP-2), in presenting this compound to specific cellular compartments and exacerbating its signaling or damaging effects? nih.gov

Answering these questions will require sophisticated cell biology and biochemical approaches to trace the interactions and downstream effects of this reactive lipid hydroperoxide.

Investigation of Protective Strategies and Antioxidant Interventions in Model Systems

Given the role of this compound in oxidative stress and cytotoxicity, identifying effective protective strategies is of paramount importance. While general antioxidants are known to inhibit lipid peroxidation, research is needed to identify interventions that are specifically effective against the formation or propagation of damage by this compound.

Future studies should investigate:

Specific Antioxidants: Research has shown that compounds like ebselen, which degrades lipid hydroperoxides, and various radical scavengers such as vitamin E, probucol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) can inhibit the toxicity of 7β-hydroperoxycholesterol nih.govresearchgate.net. The efficacy of these and other novel antioxidants should be systematically tested in cellular and animal models where this compound is the primary insult.

Enzymatic Detoxification: Investigating the capacity of cellular enzymes, such as specific glutathione (B108866) peroxidases, to reduce this compound to its less reactive alcohol form (7-hydroxycholesterol) could reveal key endogenous defense mechanisms.

Dietary Interventions: The role of dietary components rich in antioxidants, such as polyphenols found in various plant-based foods, in preventing the formation of this compound in vivo warrants further investigation mdpi.com.

Metal Chelation: Since the decomposition of hydroperoxides into highly reactive radicals is often catalyzed by metal ions like iron, the use of intracellular metal chelators represents a viable protective strategy that requires more detailed study nih.gov.

Deeper Understanding of Isomer-Specific Biological Activities and Metabolic Fates

This compound exists as two main stereoisomers, 7α-OOH and 7β-OOH, which are formed during free radical-mediated reactions nih.gov. It is crucial to understand that these isomers may not be biologically equivalent. The 7β-OOH isomer is known to be more thermodynamically stable, but it is unclear if this translates to different biological activities nih.gov.

Key research challenges in this area include:

Differential Bioactivity: Do the 7α and 7β isomers trigger different cellular responses? Do they vary in their ability to induce specific cell death pathways or modulate signaling cascades? Answering this requires the use of purified isomers in biological assays.

Metabolic Fate: Are the two isomers metabolized differently by cellular enzymes? The enzymatic epimerization of 7α-hydroperoxycholesterol to the 7β form has been suggested and needs further study researchgate.net. Understanding their respective metabolic pathways is key to predicting their downstream effects.

Intermembrane Transfer: Studies have indicated that the 7α/7β-OOH isomers have different intermembrane transfer rates compared to other cholesterol hydroperoxides mcw.edu. Further research is needed to understand how this differential trafficking affects their biological impact.

Exploration of this compound’s Role in Emerging Cell Death Mechanisms

Recent discoveries have identified several regulated cell death pathways beyond apoptosis. Iron-dependent lipid peroxidation is the defining feature of a newly recognized pathway called ferroptosis nih.govnih.gov. Given that this compound is a product of lipid peroxidation, its role in this and other cell death modalities is a critical area for future research.

Research should focus on:

Ferroptosis: The central question is whether this compound is a driver of ferroptosis or merely a biomarker of the process. Studies are needed to determine if it can initiate the ferroptotic cascade and to identify its specific downstream effectors in this pathway. The link between its formation, iron catalysis, and the execution of ferroptotic cell death needs to be firmly established nih.govnih.gov.

Necroptosis and Other Pathways: The accumulation of lipid peroxides has also been implicated in other forms of regulated cell death, such as necroptosis nih.gov. The potential for this compound to contribute to these pathways, perhaps by disrupting membrane integrity and function, remains an open and important question.

Crosstalk between Pathways: Investigating how this compound might influence the crosstalk between different cell death pathways (e.g., sensitizing cells to apoptosis or necroptosis) will provide a more comprehensive understanding of its pathological roles.

Integration with Multi-Omics Approaches in Lipidomics Research

To obtain a holistic view of the biological impact of this compound, it is essential to move beyond single-molecule studies and embrace systems-level approaches. The field of "redox lipidomics" focuses specifically on the comprehensive analysis of oxidized lipid species, which are often present in low abundance and are chemically unstable nih.gov.

Future research should integrate redox lipidomics with other omics technologies:

Untargeted Lipidomics: This approach can be used to identify the full spectrum of lipid molecules that are altered in response to the presence of this compound, revealing broader changes in lipid metabolism and membrane composition nih.govmdpi.com.

Proteomics: By combining lipidomic data with proteomic analysis, researchers can identify proteins whose expression or post-translational modifications are altered by this compound. This can help uncover affected enzymatic pathways and signaling networks.

Transcriptomics and Genomics: These approaches can reveal the genetic and transcriptional responses to this compound-induced stress, identifying key response elements and regulatory networks that are activated as part of the cell's defense or pro-death machinery.

This multi-omics integration will be instrumental in constructing a comprehensive picture of the cellular response to this specific cholesterol oxidation product, moving from a single molecule to a full systems-level understanding.

Q & A

Q. How can researchers reconcile discrepancies in 7-OOH’s reported biological roles?

- Methodological Answer :

- Context-Dependent Effects : 7-OOH’s impact varies by cell type (e.g., macrophages vs. hepatocytes) and oxidative stress level. Standardized models (e.g., THP-1 + dibutyryl-cAMP) improve reproducibility .

- Multi-Omics Integration : Combine lipidomics (tracking 7-OOH and derivatives) with transcriptomics (ABCA1/G1 expression) to map pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.